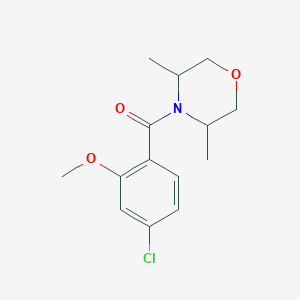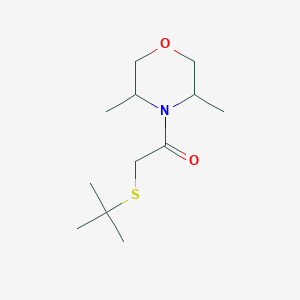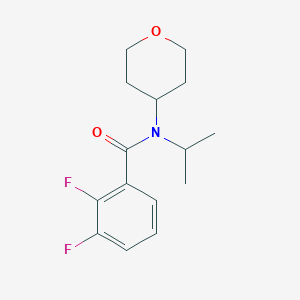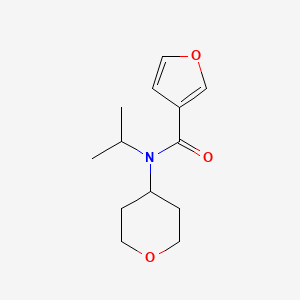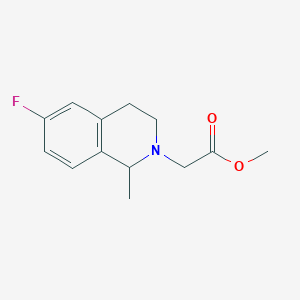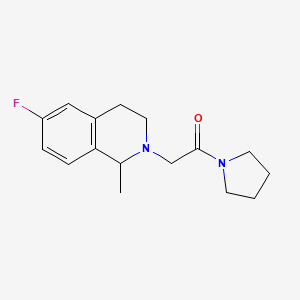
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that belongs to the class of isoquinoline alkaloids.
Wirkmechanismus
The mechanism of action of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or signaling pathways. Further studies are needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have anti-viral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone in lab experiments include its potential as a chiral ligand in asymmetric synthesis and its anti-inflammatory and anti-cancer activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Investigation of the potential use of the compound as a therapeutic agent for cancer, inflammation, and viral infections.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Exploration of the potential use of the compound as a chiral ligand in asymmetric synthesis.
5. Investigation of the toxicological profile of the compound to determine its safety for use in humans.
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral activities make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and toxicological profile.
Synthesemethoden
The synthesis of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with pyrrolidine and ethyl chloroacetate. The reaction is carried out in the presence of a base and a solvent. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a chiral ligand in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12-15-5-4-14(17)10-13(15)6-9-19(12)11-16(20)18-7-2-3-8-18/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVUNUWXSAVRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)N3CCCC3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)

